molecular formula C14H15BrN4O B2670807 5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide CAS No. 2034602-40-7

5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide

Cat. No.: B2670807
CAS No.: 2034602-40-7
M. Wt: 335.205
InChI Key: KSDWNLBWZKXZCV-UHFFFAOYSA-N
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Description

5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide is a high-purity chemical reagent designed for research applications. This novel small molecule features a hybrid structure combining a brominated nicotinamide moiety with a tetrahydrocyclopentapyrazole system, making it a compound of interest in medicinal chemistry and drug discovery research. Its structural framework is similar to those explored in patented compounds for various biological activities, such as activators of nicotinamide phosphoribosyltransferase (NAMPT) or inhibitors of prolyl hydroxylase (PHD) . The bromine substituent on the pyridine ring offers a potential site for further chemical modifications via cross-coupling reactions, facilitating structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a core scaffold in developing new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-bromo-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c1-19-13(11-3-2-4-12(11)18-19)8-17-14(20)9-5-10(15)7-16-6-9/h5-7H,2-4,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDWNLBWZKXZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolylmethyl group. This can be achieved through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. Subsequent bromination and coupling with nicotinamide are performed under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The pyrazolylmethyl group can be reduced to form a corresponding amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles like sodium hydroxide or ammonia in suitable solvents.

Major Products Formed:

  • Bromate esters from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)nicotinamide

  • 5-Bromo-N-(3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)nicotinamide

  • 5-Bromo-N-(4-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)nicotinamide

Uniqueness: This compound is unique due to its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide (CAS Number: 2034602-40-7) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C14H15BrN4O
  • Molecular Weight : 335.205 g/mol
  • IUPAC Name : 5-bromo-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyridine-3-carboxamide

The compound is a derivative of nicotinamide, a well-known vitamin B3 analogue, which suggests potential interactions with biological pathways involving nicotinic receptors and other enzymatic systems.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it could modulate nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype, which is implicated in neurological disorders such as Alzheimer's disease and schizophrenia .

Antioxidant Activity

Research indicates that derivatives of nicotinamide exhibit antioxidant properties. The bromine substitution in this compound may enhance its ability to scavenge free radicals, contributing to protective effects against oxidative stress in cellular models.

Neuroprotective Effects

Studies have shown that compounds similar to this compound can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This suggests that the compound could be beneficial in treating neurodegenerative diseases .

Anti-cancer Potential

The compound's structure indicates potential anti-cancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis. Similar compounds have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell survival .

Case Studies and Research Findings

StudyFindings
Neuroprotection Study Demonstrated that nicotinamide derivatives can protect neuronal cells from apoptosis induced by oxidative stress.
Cancer Cell Line Study Showed that brominated nicotinamide derivatives inhibited the proliferation of various cancer cell lines through apoptosis induction .
Receptor Binding Studies Indicated that compounds with similar structures exhibit high affinity for nAChRs, suggesting potential therapeutic applications in neurodegenerative diseases .

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